molecular formula C5H7F6P B14224889 (Propan-2-yl)[bis(trifluoromethyl)]phosphane CAS No. 500766-56-3

(Propan-2-yl)[bis(trifluoromethyl)]phosphane

Cat. No.: B14224889
CAS No.: 500766-56-3
M. Wt: 212.07 g/mol
InChI Key: BBTIZYGGRSGFIQ-UHFFFAOYSA-N
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Description

(Propan-2-yl)[bis(trifluoromethyl)]phosphane is a tertiary phosphine compound characterized by the presence of two trifluoromethyl groups and one propan-2-yl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[bis(trifluoromethyl)]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with trifluoromethyl lithium or trifluoromethyl Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)[bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Propan-2-yl)[bis(trifluoromethyl)]phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Propan-2-yl)[bis(trifluoromethyl)]phosphane involves its ability to act as a ligand, coordinating with metal centers and influencing their reactivity. The trifluoromethyl groups impart unique electronic properties, enhancing the compound’s ability to stabilize metal complexes and facilitate catalytic reactions. The propan-2-yl group provides steric hindrance, influencing the selectivity and specificity of the reactions .

Comparison with Similar Compounds

Uniqueness: (Propan-2-yl)[bis(trifluoromethyl)]phosphane is unique due to the combination of trifluoromethyl and propan-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages in terms of reactivity and selectivity compared to other phosphines .

Properties

CAS No.

500766-56-3

Molecular Formula

C5H7F6P

Molecular Weight

212.07 g/mol

IUPAC Name

propan-2-yl-bis(trifluoromethyl)phosphane

InChI

InChI=1S/C5H7F6P/c1-3(2)12(4(6,7)8)5(9,10)11/h3H,1-2H3

InChI Key

BBTIZYGGRSGFIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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